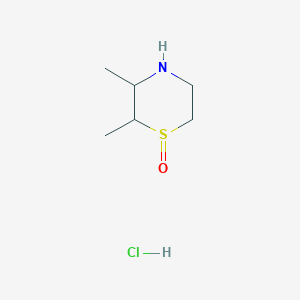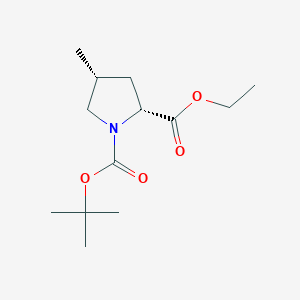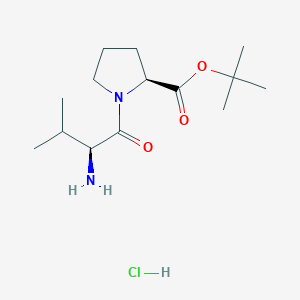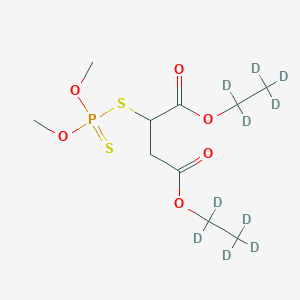
2-Bromo-3-dodecyl-5-iodothiophene
Overview
Description
2-Bromo-3-dodecyl-5-iodothiophene is a chemical compound with the molecular formula C16H26BrIS . It has a molecular weight of 457.26 . The compound is typically stored under refrigerated conditions .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H26BrIS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)19-16(14)17/h13H,2-12H2,1H3 . This code provides a specific representation of the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a flash point of 210 °C, a specific gravity of 1.44 at 20/20 degrees Celsius, and a refractive index of 1.55 . The compound is sensitive to light, air, and heat .Scientific Research Applications
Polymerization Process and Kinetics
The controlled polymerization of 2-bromo-3-hexyl-5-iodothiophene using Ni(dppp)Cl2 as a catalyst, with the addition of LiCl, significantly enhances the polymerization rate. The process, monitored via UV–vis spectroscopy, revealed that the polymerization rate constant achieves a value 20 times higher with the presence of LiCl compared to its absence. This methodology opens doors for the synthesis of high molecular weight polydodecylthiophene, highlighting the importance of additives like LiCl in controlling polymerization rates and mechanisms (Lamps & Catala, 2011).
Polymer Synthesis and Characterization
Narrow Polydispersity in Polymer Synthesis
A distinctive method in the polymerization of 2-bromo-3-hexyl-5-iodothiophene involves quenching with 5 M hydrochloric acid, leading to head-to-tail poly(3-hexylthiophene) with remarkably low polydispersity. The molecular weight of the polymer can be modulated by adjusting the feed ratio, showcasing the precision in achieving desired polymer characteristics through meticulous control of the polymerization conditions (Miyakoshi, Yokoyama, & Yokozawa, 2004).
Metallation and Synthesis Techniques
Selective Metallation and Synthesis of Thiophene Derivatives
Selective lithiation and formylation techniques have been applied to bromothiophene derivatives, enabling high selectivity in the synthesis of compounds like 2-bromo-3-formylthiophene. This precision in synthetic chemistry paves the way for the formation of specific thiophene derivatives with potential applications in various domains of material science and organic electronics (Sonoda et al., 2009).
Steric Effects in Polymerization
Steric Influences in Externally Initiated Polymerization
The steric effects of initiator substituent positions significantly influence the externally initiated polymerization of 2-bromo-3-hexyl-5-iodothiophene. Various yields and mechanisms are observed based on the nature of the initiating molecule, underlining the complex interplay between steric hindrance and polymerization efficiency. Such insights are crucial for designing and executing polymerization reactions with desired outcomes (Doubina et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-3-dodecyl-5-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrIS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)19-16(14)17/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMNAXSVZXXUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[5-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1458418.png)



![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458425.png)

![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)




